2,6-Dicyanobenzaldehyde
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Description
Synthesis Analysis
While the search did not yield specific results on the synthesis of 2,6-Dicyanobenzaldehyde directly, similar compounds have been synthesized through various methods. For instance, 2,3,4,5,6-Pentaphenylbenzaldehyde was synthesized via direct addition of tetraphenylcyclopenta-2,4-dien-1-one to ethylene glycol acetal of cinnamaldehyde, followed by oxidation and hydrolysis, showcasing a method that could potentially be adapted for 2,6-Dicyanobenzaldehyde synthesis (Guo Can, 2000).
Molecular Structure Analysis
The molecular structure of 2,6-Dicyanobenzaldehyde and related compounds plays a crucial role in their chemical reactivity and physical properties. For example, the synthesis and structure analysis of thiobenzaldehydes reveal the importance of molecular conformation on the stability and reactivity of such compounds (N. Takeda, N. Tokitoh, R. Okazaki, 1997). These insights can be instrumental in understanding and predicting the behavior of 2,6-Dicyanobenzaldehyde in various chemical contexts.
Chemical Reactions and Properties
2,6-Dicyanobenzaldehyde's chemical reactions and properties are influenced by its functional groups. For example, reactions involving the cleavage of the aldehyde C-H bond using a rhodium catalyst system have been explored for hydroxybenzaldehydes, indicating potential pathways for functionalization and derivatization of 2,6-Dicyanobenzaldehyde (Ken Kokubo et al., 1999).
Physical Properties Analysis
The physical properties of benzaldehyde derivatives, such as solubility, melting point, and boiling point, are crucial for their application in chemical synthesis and material science. Although specific data on 2,6-Dicyanobenzaldehyde was not found, the study of related compounds provides valuable insights into how substituents affect these properties (Wang Ya-lou, 2004).
Chemical Properties Analysis
The chemical properties of 2,6-Dicyanobenzaldehyde, including reactivity towards nucleophiles, electrophiles, and radicals, are central to its utility in organic synthesis. For instance, the copper-catalyzed cyclization of cyanobenzaldehydes with isocyanoacetates offers a glimpse into the reactivity of cyanobenzaldehydes, potentially applicable to 2,6-Dicyanobenzaldehyde (Wen Bao et al., 2018).
Scientific Research Applications
Antimalarial Activity and Compound Isolation
Compounds with specific functionalities, similar to those in 2,6-Dicyanobenzaldehyde, have been isolated for potential antimalarial activity. Research has outlined the process of isolating these compounds from marine organisms, demonstrating significant and selective in vitro antimalarial activity. The isolation and testing methodologies underscore the importance of natural products in drug discovery, particularly in the search for new antimalarial agents (Wright et al., 1996).
Catalytic and Synthetic Chemistry
2,6-Dicyanobenzaldehyde may serve as a precursor or intermediate in synthetic pathways for creating complex molecules. The literature review on the chemistry of certain pyridine and benzimidazole derivatives highlights the synthesis methods and properties of compounds that could be related to or utilize similar intermediates as 2,6-Dicyanobenzaldehyde. Such reviews provide a foundation for understanding the chemical variability and potential applications of these compounds in materials science, catalysis, and organic synthesis (Boča et al., 2011).
Environmental Remediation
The role of certain compounds in environmental remediation, particularly in the treatment of organic pollutants, highlights the potential utility of 2,6-Dicyanobenzaldehyde in similar contexts. Enzymatic approaches using redox mediators to degrade recalcitrant compounds in wastewater demonstrate the versatility of organic compounds in enhancing degradation efficiency. This research area could suggest applications for 2,6-Dicyanobenzaldehyde in developing new environmental remediation technologies (Husain & Husain, 2007).
Photocatalysis and Material Science
Research on TiO2/porous adsorbents and their application in photocatalysis and pollutant removal from water and air provides insights into how functionalized organic compounds, potentially including 2,6-Dicyanobenzaldehyde, could be integrated into material science. The combination of adsorbent materials with photocatalytic processes for enhanced degradation of pollutants opens up avenues for the application of organic intermediates in the development of new materials for environmental cleanup (MiarAlipour et al., 2018).
properties
IUPAC Name |
2-formylbenzene-1,3-dicarbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4N2O/c10-4-7-2-1-3-8(5-11)9(7)6-12/h1-3,6H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYKUDVMGMZDHMR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C#N)C=O)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dicyanobenzaldehyde |
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